1,2,4-Benzenetricarboxylic acid

Catalog No.
S592139
CAS No.
528-44-9
M.F
C9H6O6
M. Wt
210.14 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1,2,4-Benzenetricarboxylic acid

CAS Number

528-44-9

Product Name

1,2,4-Benzenetricarboxylic acid

IUPAC Name

benzene-1,2,4-tricarboxylic acid

Molecular Formula

C9H6O6

Molecular Weight

210.14 g/mol

InChI

InChI=1S/C9H6O6/c10-7(11)4-1-2-5(8(12)13)6(3-4)9(14)15/h1-3H,(H,10,11)(H,12,13)(H,14,15)

InChI Key

ARCGXLSVLAOJQL-UHFFFAOYSA-N

SMILES

C1=CC(=C(C=C1C(=O)O)C(=O)O)C(=O)O

Solubility

0.10 M

Synonyms

1,2,4-Tricarboxybenzene; 1,3,4-Benzenetricarboxylic Acid; 1,4,5-Benzenetricarboxylic Acid; 4-Carboxyphthalic Acid; Benzene-1,2,5-tricarboxylic Acid; ETM; F-TMA; NSC 72986; Trimellitic Acid

Canonical SMILES

C1=CC(=C(C=C1C(=O)O)C(=O)O)C(=O)O

Synthesis of Metal-Organic Frameworks (MOFs)

Synthesis of Ln 3+ Encapsulated Nanocrystals

Formation of Unusual Polymeric Nets with Potassium Ion

Nonlinear Optical Studies

Formation of Unusual Polymeric Nets with Transition Metals

1,2,4-Benzenetricarboxylic acid, commonly known as trimellitic acid, is an aromatic compound characterized by three carboxylic acid groups attached to a benzene ring at the 1, 2, and 4 positions. Its molecular formula is C₉H₆O₆, and it has a molecular weight of 210.14 g/mol. This compound appears as colorless crystals and is partially soluble in dimethylformamide and alcohol but insoluble in benzene and carbon disulfide, with slight solubility in water .

Typical of carboxylic acids. These include:

  • Esterification: Reacting with alcohols to form esters.
  • Decarboxylation: Under certain conditions, it may lose carbon dioxide.
  • Reduction: It can be reduced to form various derivatives.

The oxidation of 1,2,4-trimethylbenzene is a notable synthetic route for producing trimellitic acid, highlighting its reactivity and versatility in organic synthesis .

Research indicates that 1,2,4-benzenetricarboxylic acid exhibits potential biological activities. It has been studied for its role as a ligand in metal-organic frameworks (MOFs), which can influence biological systems through their structural properties. Additionally, some studies suggest it may have antimicrobial properties, although more research is needed to fully understand its biological implications .

The primary method for synthesizing 1,2,4-benzenetricarboxylic acid involves the oxidation of 1,2,4-trimethylbenzene using strong oxidizing agents such as potassium permanganate or chromic acid. Other methods include:

  • Hydrolysis of trimellitic anhydride: This process involves the addition of water to trimellitic anhydride.
  • Carboxylation reactions: Utilizing carbon dioxide in the presence of catalysts to introduce carboxyl groups onto aromatic substrates .

1,2,4-Benzenetricarboxylic acid has diverse applications across various industries:

  • Plasticizers: It is used in the production of flexible plastics.
  • Resins and Adhesives: Serves as an intermediate in synthesizing resins and adhesives.
  • Dyes and Inks: Utilized in dye formulations due to its reactive carboxylic groups.
  • Metal-Organic Frameworks: Acts as a ligand in the synthesis of MOFs for gas storage and separation applications .

Interaction studies involving 1,2,4-benzenetricarboxylic acid primarily focus on its role as a ligand in coordination chemistry. It forms complexes with various metal ions, influencing their solubility and stability. These interactions are crucial for applications in catalysis and materials science. Additionally, studies have explored its interactions with biological molecules to assess its potential therapeutic uses .

1,2,4-Benzenetricarboxylic acid shares structural similarities with other tricarboxylic acids but is unique due to the specific positions of its carboxyl groups on the benzene ring. Here are some similar compounds:

Compound NameMolecular FormulaUnique Features
Hemimellitic AcidC₉H₈O₇Carboxyl groups at positions 1, 2, and 3
Trimesic AcidC₉H₈O₆Carboxyl groups at positions 1, 3, and 5
1,3,5-Benzenetricarboxylic AcidC₉H₈O₆Different arrangement of carboxyl groups

The distinct positioning of carboxyl groups in 1,2,4-benzenetricarboxylic acid contributes to its unique chemical behavior and reactivity compared to these other isomers .

1,2,4-Benzenetricarboxylic acid, commonly known as trimellitic acid, was first synthesized in the early 20th century through the oxidation of polyalkylbenzenes. Early methods involved nitric acid oxidation of 1,2,4-trimethylbenzene (pseudocumene), a process later optimized by Backlund in 1961 using catalytic systems to improve yield and purity. Grosskinsky and Glueckauf demonstrated an alternative route in 1952 by oxidizing coal with nitric acid, isolating the compound as a byproduct. Braun et al. further contributed to its synthesis in 1920 through the oxidation of β-indancarboxylic acid. These foundational studies established trimellitic acid as a structurally significant aromatic tricarboxylic acid.

Key Synthetic Pathways:

SubstrateOxidizing AgentYearReference
PseudocumeneNitric acid1961
CoalNitric acid1952
β-Indancarboxylic acidNitric acid1920

Historical Applications in Industrial Chemistry

Trimellitic acid gained industrial prominence due to its role as a precursor for high-performance materials. Key historical applications include:

  • Plasticizers: Derivatives like trimellitic anhydride were used to produce heat-resistant plasticizers for polyvinyl chloride (PVC).
  • Polymer Chemistry: Its anhydride form served as a crosslinking agent in epoxy resins and alkyd coatings, enhancing thermal stability in automotive and aerospace coatings.
  • Dyes and Inks: The compound’s three carboxylic acid groups enabled chelation with metal ions, forming stable complexes for textile dyes.

By the mid-20th century, trimellitic acid became integral to manufacturing adhesives and synthetic fibers, driven by its ability to modify polymer backbones.

Evolution of Trimellitic Acid Research

Research on trimellitic acid evolved in three phases:

  • Early Characterization (1900–1950): Focused on isolation, structural elucidation, and basic reactivity.
  • Industrial Optimization (1950–2000): Patents like US 3,009,953 (1961) refined synthesis scalability, while studies explored its derivatives for plastics and resins.
  • Advanced Material Science (2000–Present): Modern applications include:
    • Hybrid Membranes: Trimellitic acid-derived polyimide-silsesquioxane membranes for gas separation.
    • Coordination Polymers: Metal-organic frameworks (MOFs) leveraging its tricarboxylate topology.

Nomenclature and Classification in Organic Chemistry

Systematic Nomenclature:

  • IUPAC Name: Benzene-1,2,4-tricarboxylic acid.
  • Common Names: Trimellitic acid (derived from "tri-" and "mellitic acid," a benzenehexacarboxylic acid).

Classification:

  • Structural Isomers: Differs from hemimellitic acid (1,2,3-tricarboxylic) and trimesic acid (1,3,5-tricarboxylic).
  • Chemical Family: Aromatic tricarboxylic acid, subclass of benzenepolycarboxylic acids.

Molecular Properties:

PropertyValueReference
Molecular formulaC₉H₆O₆
Molecular weight210.14 g/mol
Melting point218–234°C (decomposition)
Solubility in water2.1 g/100 mL (25°C)

This structural and functional diversity underpins its versatility in chemical synthesis and industrial applications.

XLogP3

0.3

Melting Point

219.0 °C

UNII

7NVY29MQ5F

Related CAS

67801-57-4 (cobalt(+2)[1:1] salt)

GHS Hazard Statements

Aggregated GHS information provided by 285 companies from 12 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 33 of 285 companies. For more detailed information, please visit ECHA C&L website;
Of the 11 notification(s) provided by 252 of 285 companies with hazard statement code(s):;
H315 (99.21%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (99.6%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (98.81%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

528-44-9

Wikipedia

Trimellitic acid

General Manufacturing Information

1,2,4-Benzenetricarboxylic acid: ACTIVE

Dates

Modify: 2023-08-15

Explore Compound Types